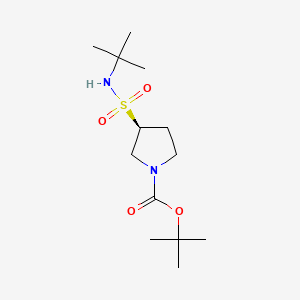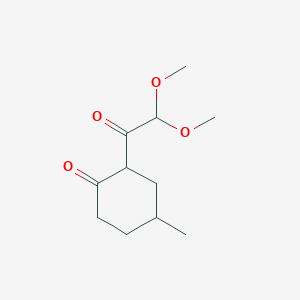
2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a dimethoxyacetyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one typically involves the reaction of 4-methylcyclohexanone with 2,2-dimethoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dimethoxyacetyl group. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethoxypropane: Used as a water scavenger in chemical reactions.
2,2-Dimethoxy-2-phenylacetophenone: Used as a photoinitiator in polymerization reactions.
Aminoacetaldehyde dimethyl acetal: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
2-(2,2-Dimethoxyacetyl)-4-methylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. Its combination of a dimethoxyacetyl group and a methyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H18O4 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-(2,2-dimethoxyacetyl)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O4/c1-7-4-5-9(12)8(6-7)10(13)11(14-2)15-3/h7-8,11H,4-6H2,1-3H3 |
InChI-Schlüssel |
LNLSGCPRCCEJCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=O)C(C1)C(=O)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


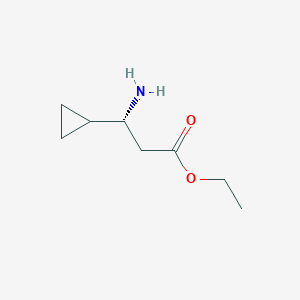
![Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13494383.png)
![N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494384.png)
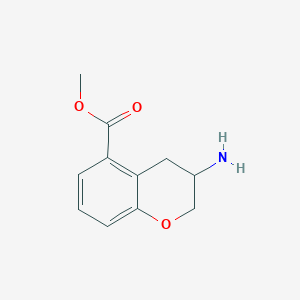
![2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13494396.png)
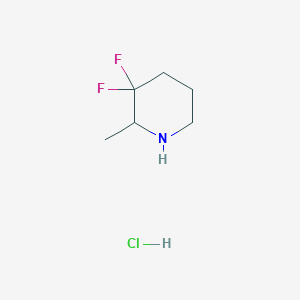
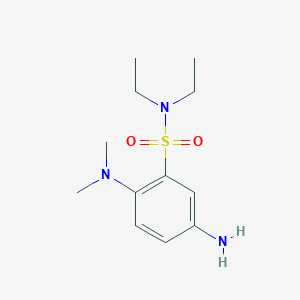
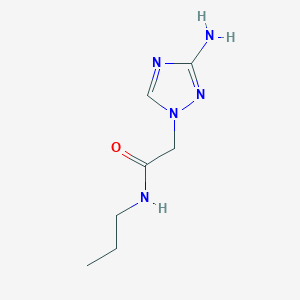

![5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B13494409.png)
